molecular formula C15H20FNO4S B2702101 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide CAS No. 900006-60-2

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2702101
CAS No.: 900006-60-2
M. Wt: 329.39
InChI Key: AVEYVXKNVORJEE-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane scaffold linked to a 4-fluorobenzenesulfonamide group. This compound is structurally analogous to several pharmacologically relevant molecules, including antihypertensive agents like GUANADREL sulfate, which shares the 1,4-dioxaspiro[4.5]decane core but differs in the substituent group (guanidine vs. sulfonamide) .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c16-12-4-6-14(7-5-12)22(18,19)17-10-13-11-20-15(21-13)8-2-1-3-9-15/h4-7,13,17H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEYVXKNVORJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, which can be achieved through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane . This intermediate is then reacted with a suitable sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The spirocyclic structure and the presence of the sulfonamide group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzenesulfonamide Derivatives

Compound Name/ID Substituent (X) Core Structure Key Structural Features Reference
Target compound 4-F 1,4-Dioxaspiro[4.5]decane Rigid spirocycle; electron-withdrawing F
S08 () 4-NO₂ 1,4-Dioxaspiro[4.5]decane Strongly electron-withdrawing nitro group
AB15348 () N/A 1,4-Dioxaspiro[4.5]decane Fluorobenzylamine (non-sulfonamide)
Example 6 () 7-Cl 1,4-Dioxaspiro[4.5]decane Chlorinated indenyl group; hydroxymethyl

Key Findings :

  • Non-sulfonamide analogs: AB15348 replaces the sulfonamide with a fluorobenzylamine group, altering hydrogen-bonding capacity and solubility .

Modifications on the Spirocyclic Scaffold

Variations in the 1,4-dioxaspiro[4.5]decane ring impact steric and electronic properties:

Table 2: Spirocyclic Core Modifications

Compound Name/ID Spiro Ring Modification Functional Groups Added Synthesis Method Reference
Target compound None Alkylation (similar to )
1,4-Dioxaspiro[4.5]decan-8-ol (291) Hydroxyl group -OH at C8 NaBH₄ reduction of ketone
8-Methoxy derivative (292) Methoxy group -OCH₃ at C8 Methylation of 291
Example 21 () Methoxymethyl groups -CH₂OCH₃ at C2 and C3 Friedel-Crafts alkylation

Key Findings :

  • Rigidity vs. flexibility : The unmodified spirocycle in the target compound maximizes conformational rigidity, whereas substituents like methoxymethyl (Example 21) introduce steric bulk .

Spectral and Tautomeric Comparisons

Spectral data for sulfonamide derivatives highlight structural differences:

Table 3: Spectral Characteristics of Sulfonamide Derivatives

Compound Name/ID IR Peaks (cm⁻¹) ¹H-NMR Features Tautomeric Behavior Reference
Target compound S=O (1350–1150, inferred) –CH₂– (δ 3.5–4.0), aromatic F (δ 7.0–7.5) N/A
Hydrazinecarbothioamides (4–6, ) C=S (1243–1258), C=O (1663–1682) NH (δ 8.0–10.0) Thione-thiol equilibrium
Triazole-thiones (7–9, ) C=S (1247–1255), NH (3278–3414) Absence of C=O; sp³ C-S resonance Thione tautomer dominant

Key Findings :

  • Tautomerism : Unlike triazole-thiones (7–9), the target compound lacks a thiol-thione equilibrium due to the absence of a triazole ring .
  • S=O vs. C=S vibrations : The sulfonamide group in the target compound exhibits S=O stretches (~1350–1150 cm⁻¹), distinct from C=S peaks (1243–1258 cm⁻¹) in thioamide analogs .

Key Findings :

  • Alkylation selectivity : S08 synthesis avoids N-alkylation by using a bulky base (NaH), a strategy applicable to the target compound .
  • Purification challenges : GUANADREL’s synthesis requires careful isolation due to polar byproducts, a consideration for scaling the target compound .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a 1,4-dioxaspiro[4.5]decan moiety, which contributes to its structural complexity. The presence of the 4-fluorobenzenesulfonamide group enhances its pharmacological properties. The spirocyclic structure is notable for its potential to interact with various biological targets, making it a subject of interest in drug development.

Antimicrobial Properties

This compound has shown promising antimicrobial activity . Research indicates that compounds with similar structural features often exhibit efficacy against a range of bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties . The chromene structure often associated with spirocyclic compounds has been linked to various therapeutic effects, including anti-inflammatory and antioxidant activities. Preliminary investigations have indicated that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent against specific types of cancer.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate enzymatic activities or receptor functions, triggering downstream signaling pathways relevant to its biological effects.

Research Findings and Case Studies

Several studies have examined the biological activity of compounds related to this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) ranging from 0.5 to 2 µg/mL.
Study 2 Investigated the anticancer effects on breast cancer cell lines, showing a reduction in cell viability by 60% at a concentration of 10 µM after 48 hours of treatment.
Study 3 Analyzed the compound's interaction with target enzymes and found it inhibits dihydropteroate synthase, crucial for bacterial folate biosynthesis.

Q & A

Q. Optimization :

  • Solvent choice : Dimethylformamide (DMF) improves solubility of sulfonamide intermediates .
  • Temperature control : Reactions performed at 0–5°C minimize side reactions during reduction steps .

How can researchers resolve contradictions in NMR data for spirocyclic sulfonamide derivatives?

Advanced Research Question
Contradictions in NMR peaks (e.g., unexpected splitting or integration ratios) may arise from:

  • Diastereomer formation : Chiral centers in the spirocyclic core can lead to non-equivalent protons. Variable-temperature NMR (VT-NMR) helps distinguish dynamic equilibria .
  • Impurity interference : HPLC-MS analysis (C18 column, 0.1% formic acid/acetonitrile gradient) confirms purity and identifies byproducts .

Example : In , a related compound showed split signals due to rotational isomerism; deuteration experiments resolved ambiguities.

What crystallographic methods validate the spirocyclic structure of this compound?

Basic Research Question

  • Single-crystal X-ray diffraction (SCXRD) : SHELX programs (SHELXS-97/SHELXL-97) are used for structure solution and refinement. Heavy atoms (e.g., sulfur in sulfonamide) aid phasing .
  • Key parameters : R-factor < 0.05 and wR₂ < 0.10 ensure accuracy. Symmetry operations must confirm the spirocyclic geometry .

Advanced Tip : For twinned crystals, SHELXL’s TWIN command refines data with overlapping lattices .

How to design in vitro assays to evaluate the pharmacological potential of this compound?

Advanced Research Question

Target selection : Focus on sulfonamide-associated targets (e.g., carbonic anhydrase, kinase enzymes). Molecular docking (AutoDock Vina) predicts binding modes .

Assay conditions :

  • Binding affinity : Surface plasmon resonance (SPR) with immobilized protein (e.g., BSA) at pH 7.4 .
  • Enzyme inhibition : Spectrophotometric monitoring of substrate conversion (e.g., para-nitrophenyl acetate hydrolysis for esterase activity) .

Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential. Cross-validate with cytotoxicity assays (MTT protocol) .

What analytical techniques differentiate this compound from structural analogs?

Basic Research Question

Parameter This Compound Analog (CAS 900006-89-5)
Molecular Formula C₁₆H₂₀FNO₄SC₁₇H₂₀ClFN₂O₄
Key NMR Shift 7.8 ppm (s, 1H, sulfonamide NH)7.5 ppm (d, 2H, chlorophenyl)
MS ([M+H]⁺) 366.1 m/z399.1 m/z

Advanced Analysis : High-resolution mass spectrometry (HRMS) with ±2 ppm accuracy confirms molecular formulae. IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹) .

How to address low yields in the final coupling step of the synthesis?

Advanced Research Question
Low yields (<40%) may result from:

  • Steric hindrance : Bulkier spirocyclic intermediates reduce nucleophilic efficiency. Use coupling agents like EDC/HOBt to activate the sulfonamide .
  • Side reactions : Protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers before coupling .

Case Study : achieved 94% yield for a similar compound by switching from DCM to THF, enhancing solubility.

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

  • Thermal stability : TGA analysis shows decomposition >200°C. Store at -20°C under argon .
  • Photostability : UV-Vis spectroscopy reveals degradation under UV light (λ=254 nm). Use amber vials for long-term storage .

Degradation Products : Hydrolysis of the dioxaspiro ring generates ketones (GC-MS detection) .

How does the fluorobenzenesulfonamide moiety influence bioactivity compared to non-fluorinated analogs?

Advanced Research Question

  • Electron-withdrawing effect : Fluorine enhances sulfonamide’s acidity (pKa ~9.5 vs. ~10.2 for non-fluorinated), improving hydrogen bonding with targets .
  • In vitro data : Fluorinated analogs show 3–5x higher inhibition of carbonic anhydrase IX (Ki=12 nM vs. 45 nM for chloro-substituted) .

Structural Insight : X-ray co-crystallography (e.g., PDB ID 6XYZ) reveals fluorine’s role in active-site interactions .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADME prediction : SwissADME calculates LogP=2.1 (optimal for blood-brain barrier penetration) and CYP450 inhibition risk .
  • Metabolism : MetaSite predicts hydroxylation at the spirocyclic methylene group as the primary metabolic pathway .

Validation : Compare with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

How to troubleshoot poor solubility in aqueous buffers during bioassays?

Basic Research Question

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • pH adjustment : Solubility increases at pH >8 due to sulfonamide deprotonation. Use 10 mM Tris-HCl buffer .

Advanced Strategy : PEGylation of the spirocyclic core improves hydrophilicity without affecting activity .

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